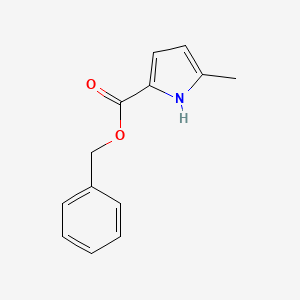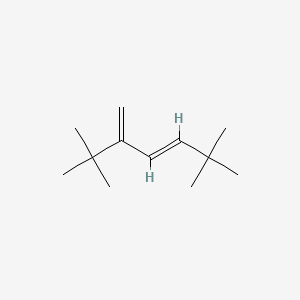
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the hexadiene chain. The (E)-configuration indicates that the two highest priority substituents on each end of the double bond are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with an appropriate aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of alkanes, where a suitable catalyst, such as platinum or palladium, is used to remove hydrogen atoms from the alkane, resulting in the formation of the diene.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine or chlorine), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dibromo or dichloro derivatives.
Aplicaciones Científicas De Investigación
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- involves its interaction with various molecular targets. The double bonds in the diene can participate in reactions with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to form the final products.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Hexadiene, 2,5-dimethyl-: Another diene with similar structural features but different substitution patterns.
2,4-Hexadiene: A conjugated diene with a different arrangement of double bonds.
Uniqueness
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to the presence of the tert-butyl group and the specific (E)-configuration of the double bonds. This configuration and substitution pattern confer distinct chemical reactivity and physical properties compared to other dienes.
Propiedades
Número CAS |
22833-90-5 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
Clave InChI |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C=CC(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


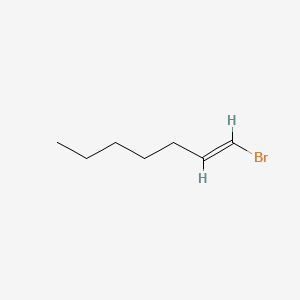
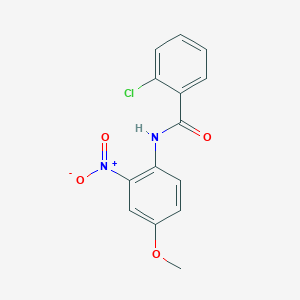
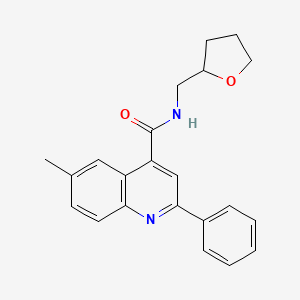
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
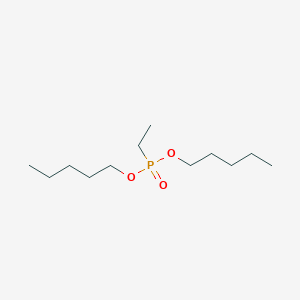
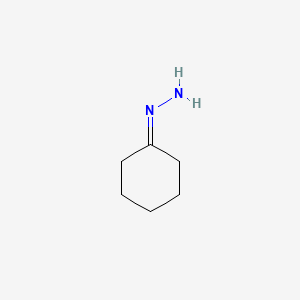
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

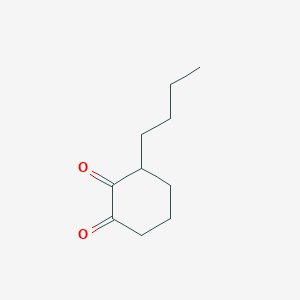
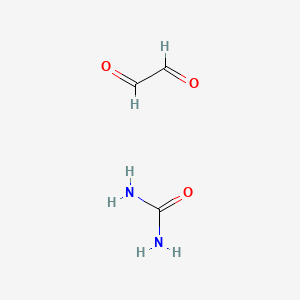
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
